4-Methyl-5-oxohex-2-enedioic acid

Description

BenchChem offers high-quality 4-Methyl-5-oxohex-2-enedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxohex-2-enedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methyl-5-oxohex-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAMSTQBPOVYAK-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=O)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-5-oxohex-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-oxohex-2-enedioic acid is a dicarboxylic acid with a chemical formula of C7H8O5 and a molecular weight of 172.13 g/mol . Its structure features a six-carbon chain with two carboxylic acid groups, a methyl group, and a ketone, giving it a unique combination of functional groups that influence its chemical behavior. This guide provides a detailed overview of its key physicochemical properties, including its predicted acidity, solubility, and spectral characteristics. Due to the limited availability of experimental data for this specific molecule, this document integrates computational predictions with established analytical methodologies to offer a comprehensive profile for researchers. We also outline detailed, step-by-step protocols for the experimental determination of these properties, ensuring scientific rigor and reproducibility.

Chemical Identity and Structure

4-Methyl-5-oxohex-2-enedioic acid, also known by its IUPAC name, is a molecule of interest due to its polyfunctional nature. Its structure is characterized by a carbon backbone containing a double bond, a ketone, and two carboxylic acid groups, one of which is part of an α,β-unsaturated system.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C7H8O5 | PubChem |

| Molecular Weight | 172.13 g/mol | PubChem |

| IUPAC Name | 4-Methyl-5-oxohex-2-enedioic acid | PubChem |

| Canonical SMILES | CC(C(=O)C=C(C(=O)O)C(=O)O)C | PubChem |

| InChI | InChI=1S/C7H8O5/c1-3(7(11)12)4(2)5(8)6(9)10/h3-4H,1-2H3,(H,9,10)(H,11,12) | PubChem |

| CAS Number | 87606-39-1 | PubChem |

The presence of multiple functional groups suggests a complex chemical reactivity profile, making it a potential candidate for various applications in organic synthesis and medicinal chemistry.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable insights into the physicochemical properties of 4-Methyl-5-oxohex-2-enedioic acid. These predictions are based on its chemical structure and established quantitative structure-property relationship (QSPR) models.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method |

| pKa (strongest acidic) | 3.4 | ChemAxon |

| pKa (strongest basic) | -6.9 | ChemAxon |

| LogP | 0.2 | ChemAxon |

| Water Solubility | 24.3 g/L | ALOGPS |

| Boiling Point | 393.4 °C at 760 mmHg | EPISuite |

| Melting Point | 167.5 °C | EPISuite |

| Vapor Pressure | 1.2 x 10⁻⁷ mmHg at 25°C | EPISuite |

Acidity and pKa

The molecule possesses two carboxylic acid groups, which are the primary determinants of its acidic character. The predicted pKa of the most acidic proton is approximately 3.4, which is typical for a carboxylic acid. The presence of the electron-withdrawing ketone and the conjugated double bond likely contributes to the stabilization of the carboxylate anion, thereby increasing the acidity of the carboxylic acid at the 2-position.

Lipophilicity and Solubility

The predicted LogP value of 0.2 suggests that 4-Methyl-5-oxohex-2-enedioic acid has a relatively balanced hydrophilic-lipophilic character. Its predicted water solubility of 24.3 g/L indicates that it is moderately soluble in aqueous solutions. This moderate solubility is a result of the presence of polar carboxylic acid and ketone functionalities, which can engage in hydrogen bonding with water, counteracted by the nonpolar hydrocarbon backbone.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To complement the computational predictions, rigorous experimental validation is essential. The following section outlines detailed protocols for the determination of key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like 4-Methyl-5-oxohex-2-enedioic acid.

Caption: A typical workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of acidic and basic functional groups. By monitoring the pH of a solution as a titrant of known concentration is added, one can identify the equivalence points corresponding to the deprotonation of the carboxylic acid groups.

Protocol:

-

Preparation of Analyte Solution: Accurately weigh approximately 10 mg of 4-Methyl-5-oxohex-2-enedioic acid and dissolve it in 50 mL of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the pKa value should be corrected accordingly.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points of the resulting titration curve. The first and second equivalence points will correspond to the deprotonation of the two carboxylic acid groups.

Measurement of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves allowing the compound to equilibrate in a solvent until a saturated solution is formed, followed by quantification of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of solid 4-Methyl-5-oxohex-2-enedioic acid to a vial containing a known volume of deionized water (or a relevant buffer solution).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Spectroscopic and Chromatographic Profile

The structural features of 4-Methyl-5-oxohex-2-enedioic acid give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine protons, and the vinylic proton. The chemical shifts and coupling constants will provide valuable information about the connectivity and stereochemistry of the molecule. The carboxylic acid protons will appear as broad singlets, typically at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acids will resonate at low field (typically >160 ppm), while the sp² carbons of the double bond will appear in the 120-150 ppm range. The methyl carbon will be observed at a high field.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The expected exact mass can be calculated from the molecular formula C7H8O5. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl groups.

-

C=O stretch: Strong, sharp peaks will be observed for the ketone (around 1715 cm⁻¹) and the carboxylic acids (around 1700-1725 cm⁻¹). The conjugation of one of the carboxylic acids with the double bond may shift its C=O stretching frequency to a lower wavenumber.

-

C=C stretch: A peak in the 1600-1680 cm⁻¹ region will indicate the presence of the carbon-carbon double bond.

Conclusion

4-Methyl-5-oxohex-2-enedioic acid is a polyfunctional molecule with a predicted physicochemical profile that suggests moderate aqueous solubility and an acidic character. While computational methods provide a solid foundation for understanding its properties, experimental verification through the detailed protocols outlined in this guide is paramount for any research or development application. The combination of spectroscopic and analytical techniques will enable a comprehensive characterization of this compound, paving the way for its potential use in various scientific endeavors.

References

-

PubChem. 4-Methyl-5-oxohex-2-enedioic acid. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to 4-Methyl-5-oxohex-2-enedioic Acid: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-oxohex-2-enedioic acid, a molecule of interest for its potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its core chemical identity, including its CAS number and detailed structure, and present its key physicochemical properties in a structured format. While specific, peer-reviewed synthesis protocols and biological applications for this exact molecule are not extensively documented in publicly available literature, this guide leverages established chemical principles to propose a robust, hypothetical synthetic pathway. The analysis of its functional groups—a dicarboxylic acid, a ketone, a chiral center, and an alkene—offers insights into its potential as a pharmacophore or a scaffold for developing novel therapeutic agents. This document is designed to serve as a foundational resource for researchers considering the use of this compound in their work.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the cornerstone of any research and development endeavor. This section outlines the fundamental identifiers and structural characteristics of 4-Methyl-5-oxohex-2-enedioic acid.

Nomenclature and Unique Identifiers

-

Systematic IUPAC Name : (E)-4-methyl-5-oxohex-2-enedioic acid[1]

-

Molecular Formula : C₇H₈O₅[1]

-

Molecular Weight : 172.14 g/mol [1]

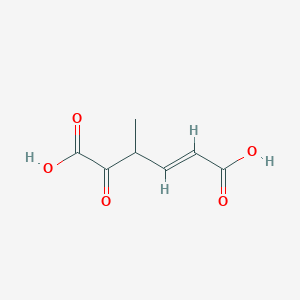

Molecular Structure

The structure of 4-Methyl-5-oxohex-2-enedioic acid is characterized by a six-carbon backbone featuring a carboxylic acid at each terminus. An alpha,beta-unsaturated ketone system is present, along with a chiral center at the C4 position, where the methyl group is attached. The "(E)" designation indicates a trans configuration of the substituents across the C2-C3 double bond, which is the thermodynamically more stable isomer.

Caption: 2D structure of (E)-4-Methyl-5-oxohex-2-enedioic acid.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are crucial for predicting the molecule's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 172.13542 g/mol | [1] |

| Canonical SMILES | CC(C=CC(=O)O)C(=O)C(=O)O | [1] |

| InChIKey | AZAMSTQBPOVYAK-NSCUHMNNSA-N | [1] |

| XLogP3-AA | 0.2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area (PSA) | 91.7 Ų | [1] |

Synthesis and Strategic Considerations

While 4-Methyl-5-oxohex-2-enedioic acid is available from commercial suppliers for research purposes, published, peer-reviewed protocols for its de novo synthesis are not readily found.[2] Therefore, this section proposes a logical and robust synthetic strategy based on fundamental principles of organic chemistry, providing a framework for its laboratory-scale preparation.

Proposed Retrosynthetic Analysis

A plausible approach to synthesizing the target molecule is through a Claisen-Schmidt condensation followed by oxidation. The dicarboxylic acid functionality suggests a precursor that can be readily oxidized. The carbon backbone can be constructed by forming the C3-C4 bond.

Caption: Retrosynthetic pathway for the target molecule.

Hypothetical Step-by-Step Synthesis Protocol

This protocol describes a proposed two-step synthesis. Causality : The choice of a base-catalyzed condensation is effective for forming the carbon-carbon bond between an enolizable ketone and an alpha-keto acid. The subsequent oxidation is a standard transformation to convert an aldehyde or a related functional group into a carboxylic acid.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Glyoxylic acid

-

Piperidine (as base catalyst)

-

Toluene

-

Jones Reagent (Chromium trioxide in sulfuric acid and acetone) or a milder oxidant like PDC.

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Protocol:

-

Step 1: Condensation Reaction a. To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl 2-methyl-3-oxobutanoate (1.0 eq), glyoxylic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene. b. Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap to drive the reaction to completion. c. Monitor the reaction's progress via Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with 1M HCl, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. f. Purify the intermediate product by column chromatography on silica gel.

-

Step 2: Oxidation to the Dicarboxylic Acid a. Dissolve the purified intermediate from Step 1 in acetone and cool the flask in an ice bath. b. Slowly add Jones Reagent dropwise to the solution with vigorous stirring. The appearance of a persistent orange color indicates the presence of excess oxidant. c. After the addition is complete, allow the reaction to stir at room temperature for 2 hours. d. Quench the reaction by adding isopropanol until the solution turns green. e. Remove the acetone under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate. f. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, 4-Methyl-5-oxohex-2-enedioic acid. g. Further purification can be achieved by recrystallization.

Self-Validation : Each step includes a monitoring (TLC) and purification phase (extraction, chromatography, recrystallization) to ensure the integrity of the intermediates and the final product. Characterization by NMR, IR, and Mass Spectrometry would be required to confirm the structure and purity.

Potential Applications in Research and Drug Development

While direct biological activity data for 4-Methyl-5-oxohex-2-enedioic acid is sparse, its structural motifs are present in molecules of significant biological interest. Its value likely lies in its utility as a sophisticated chemical building block.

Analysis of Functional Groups as Pharmacophores

The molecule's rich functionality suggests several potential roles in interacting with biological targets.

-

Dicarboxylic Acid : This moiety can engage in ionic interactions or hydrogen bonding with basic residues (e.g., Lysine, Arginine) in enzyme active sites or receptors. Dicarboxylates are known to mimic phosphate groups or act as zinc-binding groups in metalloenzymes.

-

α,β-Unsaturated Ketone : This is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine. This feature is often exploited in the design of irreversible enzyme inhibitors.

-

Chiral Center : The stereochemistry at C4 allows for enantioselective interactions with chiral biological targets, which is a critical aspect of modern drug design.

Caption: Potential pharmacophoric interactions of the molecule.

Utility as a Chemical Scaffold

The multiple reactive sites on 4-Methyl-5-oxohex-2-enedioic acid make it an excellent starting point for creating libraries of more complex molecules. The carboxylic acids can be converted to esters, amides, or other derivatives, while the ketone and alkene can undergo a wide range of chemical transformations. This versatility is highly valuable in lead optimization campaigns within drug discovery. For instance, similar keto-acid structures are explored in the development of enzyme inhibitors and metabolic pathway modulators.[4]

Conclusion and Future Outlook

4-Methyl-5-oxohex-2-enedioic acid (CAS: 412324-07-3) is a structurally interesting molecule with significant untapped potential. While its primary current role is as a research chemical, its combination of functional groups—dicarboxylic acid, ketone, alkene, and a chiral center—makes it a compelling candidate for scaffold-based drug design and as a versatile intermediate in complex organic synthesis.

Future research should focus on developing and publishing validated, high-yield synthetic routes to improve its accessibility. Furthermore, screening this compound and its derivatives against various biological targets, such as proteases, kinases, and metabolic enzymes, could uncover novel biological activities and pave the way for new therapeutic avenues.

References

-

PubChem. 4-Oxohex-2-enedioate. National Center for Biotechnology Information. [Link]

-

Ivy Fine Chemicals. 4-Methyl-5-oxohex-2-enedioic acid. [Link]

Sources

Unveiling a Transient Intermediate: A Technical Guide to the Natural Occurrence of 4-Methyl-5-oxohex-2-enedioic Acid

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 4-Methyl-5-oxohex-2-enedioic acid, a compound not widely documented as a primary or secondary metabolite but strongly indicated as a transient intermediate in microbial catabolic pathways. While direct isolation from natural sources remains elusive in mainstream literature, compelling evidence from metabolic studies of aromatic compound degradation points to its formation. This document provides a comprehensive overview of the hypothesized biosynthetic (catabolic) pathway, its biological significance, and detailed analytical methodologies for its detection and characterization in a research setting. It is designed to equip researchers with the foundational knowledge and practical protocols to investigate this and other similarly transient metabolic intermediates.

Introduction: The Elusive Metabolite

4-Methyl-5-oxohex-2-enedioic acid (CAS 412324-07-3) is a dicarboxylic acid containing a ketone functional group and a carbon-carbon double bond. Its chemical structure suggests a potential role in cellular metabolism, yet it is conspicuously absent from major metabolic charts and databases as a standalone, accumulated product. The primary evidence for its natural occurrence is inferential, arising from the well-characterized pathways of microbial degradation of methylated aromatic compounds, which are significant environmental pollutants.

This guide posits that 4-Methyl-5-oxohex-2-enedioic acid is most likely a fleeting intermediate in the meta-cleavage pathway of 4-methylcatechol, a central step in the bacterial breakdown of cresols and other related aromatic hydrocarbons. Understanding the formation and fate of such transient molecules is critical for a complete picture of metabolic networks, bioremediation processes, and for the discovery of novel bioactive compounds or enzymatic tools.

Hypothesized Natural Occurrence: The meta-Cleavage Pathway of 4-Methylcatechol

The primary natural source of 4-Methyl-5-oxohex-2-enedioic acid is hypothesized to be the catabolism of p-cresol and other 4-methyl substituted aromatic compounds by soil and water bacteria, particularly of the genus Pseudomonas. These organisms have evolved sophisticated enzymatic machinery to utilize these compounds as a sole source of carbon and energy. The degradation proceeds through a series of steps that converge on a key intermediate, 4-methylcatechol. The subsequent ring-opening of this catechol is the pivotal stage where our target molecule is likely formed.

The Upstream Pathway: From p-Cresol to 4-Methylcatechol

The initial steps involve the oxidation of the methyl group or the aromatic ring of p-cresol to form 4-methylcatechol. This conversion is typically catalyzed by monooxygenases.

The Core Pathway: meta-Cleavage of 4-Methylcatechol

The central part of the pathway involves the extradiol or meta-cleavage of the aromatic ring of 4-methylcatechol. This is catalyzed by a class of non-heme iron-dependent enzymes called catechol 2,3-dioxygenases.

-

Step 1: Ring Cleavage. 4-methylcatechol is cleaved by catechol 2,3-dioxygenase to yield the yellow-colored compound, 2-hydroxy-5-methylmuconic semialdehyde .[1] This reaction is a hallmark of the meta-cleavage pathway.

-

Step 2: Dehydrogenation. The semialdehyde is then oxidized by an NAD+-dependent dehydrogenase to form 2-hydroxy-5-methylmuconate .[1]

-

Step 3: Tautomerization and Subsequent Reactions. It is in the subsequent enzymatic transformations of 2-hydroxy-5-methylmuconate that a structural isomer of our target molecule, (5-methyl)-2-oxo-3-hexene-1,6-dioate, has been identified.[1] It is highly probable that 4-Methyl-5-oxohex-2-enedioic acid is formed as a transient isomer or a closely related intermediate in this part of the pathway, which ultimately leads to the formation of pyruvate and acetyl-CoA, feeding into the central metabolism (TCA cycle).

The following diagram illustrates the hypothesized pathway leading to the formation of 4-Methyl-5-oxohex-2-enedioic acid.

Caption: Hypothesized meta-cleavage pathway for 4-methylcatechol.

Biological Significance

The formation of 4-Methyl-5-oxohex-2-enedioic acid and its isomers is a crucial part of the carbon cycle, enabling microorganisms to mineralize otherwise recalcitrant aromatic pollutants. The enzymes in this pathway represent a rich source for biocatalytic applications, from bioremediation to green chemistry. The transient nature of these intermediates underscores the high efficiency of these metabolic pathways, where substrates are rapidly processed with minimal accumulation of potentially toxic intermediates.

Analytical Methodologies for Detection and Characterization

The transient nature and polar characteristics of 4-Methyl-5-oxohex-2-enedioic acid necessitate sensitive and specific analytical techniques for its detection and quantification in complex biological matrices like bacterial cultures.

Sample Preparation: Quenching and Extraction

A critical first step is the rapid quenching of metabolic activity to prevent the degradation of the target analyte.

Protocol for Metabolite Quenching and Extraction from Bacterial Culture:

-

Quenching: Rapidly transfer a known volume of bacterial culture into a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to instantly halt enzymatic reactions.[2]

-

Cell Separation: Centrifuge the quenched culture at a low temperature to separate the cell pellet (intracellular metabolites) from the supernatant (extracellular metabolites).

-

Extraction: Extract metabolites from the cell pellet using a cold solvent mixture, such as acetonitrile:methanol:water (2:2:1) at -20°C.[3] The supernatant can also be processed for extracellular metabolites.

-

Sample Clean-up: The crude extract should be centrifuged to remove cell debris. The resulting supernatant is then ready for analysis or derivatization.

Analytical Techniques

The following table summarizes the recommended analytical techniques for the identification and quantification of 4-Methyl-5-oxohex-2-enedioic acid.

| Technique | Description | Advantages | Considerations |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique. | High sensitivity and specificity, suitable for complex matrices. Can be used without derivatization, though derivatization can improve performance. | Matrix effects can suppress ionization. Requires a suitable LC column for polar compounds (e.g., HILIC or reversed-phase with ion-pairing agents).[4][5] |

| GC-MS | Gas Chromatography-Mass Spectrometry provides excellent separation and structural information. | High chromatographic resolution and established libraries for spectral matching. | Requires derivatization to increase the volatility of the dicarboxylic acid (e.g., silylation or esterification).[6][7] |

| NMR Spectroscopy | Nuclear Magnetic Resonance Spectroscopy is a powerful tool for unambiguous structure elucidation. | Provides detailed structural information without the need for standards. Can be used for in-situ reaction monitoring.[1][8] | Lower sensitivity compared to MS-based methods. Requires higher concentrations of the analyte. |

Derivatization for Enhanced Detection

Due to the polar nature of dicarboxylic and keto acids, derivatization is often employed to improve their chromatographic behavior and detection sensitivity, particularly for GC-MS and sometimes for LC-MS.

Protocol for Silylation (for GC-MS Analysis):

-

Drying: Evaporate the metabolite extract to complete dryness under a gentle stream of nitrogen.

-

Derivatization: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 70°C for 60 minutes) to ensure complete derivatization.

-

Analysis: The derivatized sample is then immediately analyzed by GC-MS.

The following diagram outlines a general workflow for the analysis of acidic microbial metabolites.

Caption: General workflow for the analysis of acidic microbial metabolites.

Conclusion and Future Outlook

While the direct isolation and characterization of 4-Methyl-5-oxohex-2-enedioic acid from a natural source is yet to be definitively reported in peer-reviewed literature, the body of evidence from microbial metabolic studies provides a strong and scientifically sound basis for its existence as a transient intermediate. Its hypothesized role in the meta-cleavage pathway of 4-methylcatechol places it at a critical juncture in the bioremediation of common aromatic pollutants.

This technical guide provides the theoretical framework and the practical analytical strategies for researchers to pursue the definitive identification of this elusive metabolite. The successful characterization of such transient molecules will not only fill gaps in our understanding of microbial metabolism but also has the potential to uncover novel enzymes and pathways for biotechnological applications. Further research, employing the advanced analytical techniques outlined herein, is essential to unequivocally confirm the natural occurrence and metabolic role of 4-Methyl-5-oxohex-2-enedioic acid.

References

-

General catechol extradiol ring cleavage pathway (pathway 1) and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

- Mahar, K. P., et al. (2012). HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine as Derivetizing Reagent. Asian Journal of Chemistry, 23.

- Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 138.

- Kaur, R., et al. (2018). Microbial production of dicarboxylic acids from edible plants and milk using GC-MS. AMB Express, 8(1), 161.

- Gee, B. A. (2022).

- Canelas, A. B., et al. (2011). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Opinion in Biotechnology, 22(1), 139-145.

- Ammons, M. C., et al. (2017). NMR Metabolomic Analysis of Bacterial Resistance Pathways Using Multivalent Quaternary Ammonium Functionalized Macromolecules. Metabolites, 7(4), 58.

-

Metabolomics Extraction Protocol of Bacterial Culture Samples - 57357. (n.d.). Retrieved January 19, 2026, from [Link]

- Wishart, D. S. (2019). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 15(10), 122.

- Bajad, S. U., et al. (2006).

- DAN lab. (2021, March 1).

- Zsolnay, A., & Gebefügi, I. (2003). The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS. Abstracts of Papers of the American Chemical Society, 225, U552-U552.

-

Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved January 19, 2026, from [Link]

- Nakano, M., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 643-648.

- Evans, T. W., et al. (2022). Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials. Frontiers in Microbiology, 13, 969477.

- Niedenführ, S., et al. (2016). Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry. Methods in Molecular Biology, 1378, 17-26.

- Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 45(21), 3583-3591.

- Mahalingam, S., & McKenzie, C. (2022). Bacterial Metabolomics: Sample Preparation Methods. Methods in Molecular Biology, 2423, 23-44.

- Yoshikawa, N., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1985-1990.

Sources

- 1. Identification of bacterial species by untargeted NMR spectroscopy of the exo-metabolome - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. technologynetworks.com [technologynetworks.com]

Metabolic Genesis of 4-Methyl-5-oxohex-2-enedioic Acid: A Technical Guide for Researchers

Foreword: Unraveling a Novel Metabolic Intermediate

In the intricate web of microbial metabolism, the identification of novel intermediates is paramount to understanding the complete picture of biochemical transformations. This guide delves into the metabolic origin of 4-Methyl-5-oxohex-2-enedioic acid, a molecule whose presence suggests a fascinating intersection of aromatic compound degradation and central carbon metabolism. For researchers in metabolic engineering, drug discovery, and environmental bioremediation, a thorough comprehension of such pathways is not merely academic; it is the bedrock of innovation. This document provides a technical exploration of the likely biosynthetic routes to this compound, grounded in established principles of microbial biochemistry and supported by methodologies for its empirical validation.

Section 1: Postulated Metabolic Blueprint - The Aromatic Degradation Connection

The chemical architecture of 4-Methyl-5-oxohex-2-enedioic acid—a six-carbon chain with a methyl substituent, a ketone group, and two carboxylates—strongly points towards a catabolic origin from methylated aromatic compounds. Microbial degradation of pollutants like toluene and cresols offers a fertile ground for the formation of such unique structures.[1][2][3] Bacteria, particularly species of Pseudomonas, have evolved sophisticated enzymatic machinery to mineralize these aromatic hydrocarbons, often funneling them into the tricarboxylic acid (TCA) cycle.[3]

The Toluene/Cresol Catabolic Funnel: A Likely Point of Origin

The most probable metabolic cradle for 4-Methyl-5-oxohex-2-enedioic acid is the degradation pathway of toluene or p-cresol. These pathways converge on a key intermediate, 3-methylcatechol or 4-methylcatechol, respectively.[2][4] The critical event is the aromatic ring cleavage, catalyzed by catechol dioxygenases.

-

Initial Monooxygenation: The process is initiated by monooxygenases that hydroxylate the aromatic ring. In the case of toluene, this can lead to the formation of o-cresol or p-cresol.[5]

-

Formation of Methylcatechol: A subsequent hydroxylation yields a methyl-substituted catechol. For instance, p-cresol is metabolized to 4-methylcatechol.[4]

-

Dioxygenase-Mediated Ring Fission: The aromatic ring of the methylcatechol is then cleaved by a dioxygenase. This is a pivotal step that breaks the aromaticity and generates a linear, unsaturated aldehyde. Specifically, the meta-cleavage of 4-methylcatechol by catechol 2,3-dioxygenase yields 2-hydroxy-5-methylmuconic semialdehyde.

Proposed Biosynthetic Pathway for 4-Methyl-5-oxohex-2-enedioic Acid

Following the formation of 2-hydroxy-5-methylmuconic semialdehyde, a series of enzymatic transformations can logically lead to 4-Methyl-5-oxohex-2-enedioic acid.

Caption: Proposed metabolic pathway from toluene/p-cresol.

Section 2: Alternative Metabolic Hypothesis - Branched-Chain Fatty Acid Oxidation

While the degradation of aromatic compounds presents a compelling primary hypothesis, an alternative route involving the metabolism of branched-chain fatty acids warrants consideration. Bacteria are known to synthesize and metabolize these types of fatty acids, which can serve as precursors to a variety of molecules.[6]

Omega-Oxidation and Subsequent Chain Shortening

The biosynthesis could potentially initiate with a branched-chain fatty acid, which undergoes ω-oxidation to form a dicarboxylic acid.[7][8] Subsequent rounds of β-oxidation from both ends could theoretically lead to a molecule with the core structure of 4-Methyl-5-oxohex-2-enedioic acid. However, this pathway is generally associated with longer-chain fatty acids and may be a less direct route.

Section 3: Experimental Validation and Protocol Design

The elucidation of a metabolic pathway is an empirical endeavor. The following protocols are designed to systematically investigate the metabolic origin of 4-Methyl-5-oxohex-2-enedioic acid.

Whole-Cell Biotransformation Studies

This experiment aims to identify potential precursor molecules by observing their conversion to the target compound by a whole-cell catalyst.

Experimental Protocol:

-

Strain Selection: Obtain a bacterial strain known for its ability to degrade aromatic compounds, such as Pseudomonas putida or Acinetobacter junii.[4][9]

-

Culture Preparation: Grow the selected strain in a minimal medium with a suitable carbon source (e.g., succinate) to mid-log phase.

-

Induction: Induce the catabolic pathways by adding a potential precursor (e.g., toluene, p-cresol) at a sub-lethal concentration.

-

Biotransformation: Harvest and wash the induced cells, then resuspend them in a buffer containing the test substrate (e.g., toluene, p-cresol, 4-methylcatechol).

-

Sampling and Analysis: At regular time intervals, withdraw aliquots of the reaction mixture. Extract the metabolites and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of 4-Methyl-5-oxohex-2-enedioic acid and other intermediates.

Caption: Workflow for whole-cell biotransformation experiments.

In Vitro Enzyme Assays

To pinpoint the specific enzymes involved, in vitro assays using cell-free extracts are essential.

Experimental Protocol:

-

Preparation of Cell-Free Extract: Grow and induce the bacterial cells as described above. Lyse the cells using sonication or a French press and centrifuge to obtain a cell-free extract.

-

Dioxygenase Activity Assay:

-

Add the cell-free extract to a reaction buffer containing 4-methylcatechol.

-

Monitor the decrease in absorbance at the characteristic wavelength for 4-methylcatechol and the appearance of the ring-cleavage product using a spectrophotometer.

-

-

Dehydrogenase Activity Assay:

-

Incubate the cell-free extract with the suspected intermediate, 2-hydroxy-5-methylmuconic semialdehyde, in the presence of NAD⁺ or NADP⁺.

-

Monitor the increase in absorbance at 340 nm, corresponding to the reduction of the cofactor.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical GC-MS Analysis Results

| Time (hours) | Toluene (µM) | 4-Methylcatechol (µM) | 2-Hydroxy-5-methylmuconic Semialdehyde (µM) | 4-Methyl-5-oxohex-2-enedioic acid (µM) |

| 0 | 1000 | 0 | 0 | 0 |

| 2 | 500 | 250 | 50 | 10 |

| 4 | 100 | 100 | 150 | 75 |

| 6 | 10 | 20 | 50 | 200 |

Section 4: Concluding Remarks and Future Directions

The evidence strongly suggests that 4-Methyl-5-oxohex-2-enedioic acid is a novel intermediate in the microbial degradation of methylated aromatic compounds. The proposed pathway, originating from toluene or cresol, provides a robust framework for further investigation. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis, identifying the responsible enzymes, and ultimately, harnessing this metabolic capability for biotechnological applications. Future research should focus on the isolation and characterization of the enzymes in the proposed pathway, as well as exploring the diversity of microorganisms capable of this transformation.

References

-

Hosseini, S., Sharifi, R., & Habibi, A. (2024). Five possible pathways for degradation of toluene. ResearchGate. [Link]

-

Shields, M. S., et al. (1989). Novel Pathway of Toluene Catabolism in the Trichloroethylene-Degrading Bacterium G4. Applied and Environmental Microbiology, 55(6), 1624–1629. [Link]

-

Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 122(1), 1–6. [Link]

-

Parales, R. E., et al. (2008). Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene. Applied and Environmental Microbiology, 74(18), 5699–5704. [Link]

-

Singh, P., et al. (2018). Biological degradation of toluene by indigenous bacteria Acinetobacter junii CH005 isolated from petroleum contaminated sites in India. International Biodeterioration & Biodegradation, 128, 1-8. [Link]

-

Fishman, A., et al. (2008). Chapter 1 Diversity of Microbial Toluene Degradation Pathways. ResearchGate. [Link]

-

Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. ASM Journals. [Link]

-

Resnick, S. M., et al. (1996). Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase. Applied and Environmental Microbiology, 62(11), 4073–4083. [Link]

-

Rabus, R., et al. (2016). Pathways of p-cresol metabolism to benzoyl-CoA in anaerobic bacteria. ResearchGate. [Link]

-

Khan, S. T., et al. (2020). Aerobic Batch Degradation of Cresol by Newly Isolated Pseudomonas monteilii CR13. Research Journal of Pharmacy and Technology, 13(10), 4629-4634. [Link]

-

Smith, H. E. (2018). The origin of intermediary metabolism. Proceedings of the National Academy of Sciences, 115(50), 12696-12701. [Link]

-

Rogoff, M. H., & Wender, I. (1957). Oxidation of aromatic compounds by bacteria. Bureau of Mines Report of Investigations, 5319. [Link]

-

Khan, I., et al. (2013). Bacterial Degradation of Aromatic Compounds. Journal of Basic & Applied Sciences, 9, 482-491. [Link]

-

Ditrich, K. (2013). Oxidation of methyl groups attached to an aromatic nucleus. Science of Synthesis, 2013, 221. [Link]

-

ResearchGate. (n.d.). Oxidation of different methyl aromatics. [Link]

-

Wikipedia. (n.d.). Branched-chain dicarboxylic acids. [Link]

-

Go, Y. M., et al. (2020). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. Metabolites, 10(5), 183. [Link]

-

Clinical Learning. (2025). Oxidation of Branched-Chain Fatty Acids & Omega (ω)Oxidation. YouTube. [Link]

-

Chen, Y., et al. (2023). Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking. International Journal of Molecular Sciences, 24(13), 10898. [Link]

-

Kersten, S. (2014). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(4), 421-428. [Link]

-

ResearchGate. (n.d.). Anaerobic biodegradation pathway of phenol and p-cresol in bacteria. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cukerala.ac.in [cukerala.ac.in]

An In-depth Technical Guide to Elucidating the Role of 4-Methyl-5-oxohex-2-enedioic Acid in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide eschews a rigid template, instead adopting a structure that logically navigates from the known chemical identity of 4-Methyl-5-oxohex-2-enedioic acid to a comprehensive, hypothesis-driven framework for discovering its potential role in cellular metabolism. It is designed to be a self-validating system of inquiry for a molecule of unknown biological significance.

Part 1: Introduction and Current State of Knowledge

4-Methyl-5-oxohex-2-enedioic acid is a specific organic molecule with the IUPAC name (E)-4-methyl-5-oxohex-2-enedioic acid[1]. A review of the current scientific literature reveals a conspicuous absence of this compound in established metabolic pathways. Its existence is primarily documented in chemical databases, which provide fundamental physicochemical properties.

Chemical Identity and Properties

A summary of the known properties of 4-Methyl-5-oxohex-2-enedioic acid is presented below. This data is crucial for developing analytical methods for its detection and quantification.

| Property | Value | Source |

| CAS Registry Number | 412324-07-3 | [1][2] |

| Molecular Formula | C7H8O5 | [1] |

| Molecular Weight | 172.135 g/mol | [1] |

| Canonical SMILES | CC(C=CC(=O)O)C(=O)C(=O)O | [1] |

| Structure |  |

This data is compiled from chemical databases and supplier information. No significant biological activity has been reported to date.

The structure reveals key functional groups that inform our hypothesis: a dicarboxylic acid, a ketone, and a conjugated double bond, with a methyl group substitution. These features are characteristic of intermediates in various microbial catabolic pathways.

Part 2: A Hypothesis-Driven Approach to Uncovering Metabolic Significance

Given the lack of direct evidence, we propose a research framework centered on a primary hypothesis: 4-Methyl-5-oxohex-2-enedioic acid is a novel intermediate in the microbial degradation of methylated aromatic compounds.

This hypothesis is grounded in the structural similarities between the target molecule and known intermediates of catechol and muconic acid pathways. Microbes have evolved a vast array of enzymatic tools to break down complex aromatic compounds, often leading to a diversity of metabolic end-products[3][4][5].

Putative Metabolic Origin: The Catechol Meta-Cleavage Pathway

The most plausible origin of 4-Methyl-5-oxohex-2-enedioic acid is the meta-cleavage pathway of a methylated catechol, such as 4-methylcatechol. In this scenario, the aromatic ring is cleaved by a catechol 2,3-dioxygenase, leading to a muconic semialdehyde derivative. Subsequent enzymatic transformations, including oxidation and hydration, could lead to the formation of our target molecule.

The diagram below illustrates this hypothetical pathway, drawing parallels with the established catechol degradation pathway[6][7][8].

Caption: Hypothetical metabolic pathway for the formation of 4-Methyl-5-oxohex-2-enedioic acid.

Part 3: Experimental Framework for Hypothesis Validation

This section provides a detailed, step-by-step guide for researchers to investigate the metabolic role of 4-Methyl-5-oxohex-2-enedioic acid. The workflow is designed to be a self-validating system, where each step builds upon the previous one to either support or refute the central hypothesis.

Experimental Workflow Overview

The overall experimental workflow is depicted below. It begins with in silico analysis to identify candidate enzymes and organisms, followed by in vitro and in vivo validation.

Sources

- 1. guidechem.com [guidechem.com]

- 2. ivychem.com [ivychem.com]

- 3. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Bacterial degradation of aromatic pollutants: a paradigm of metabolic versatility | International Microbiology [revistes.iec.cat]

- 6. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Putative Metabolic Pathway of 4-Methyl-5-oxohex-2-enedioic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the putative metabolic pathway involving 4-Methyl-5-oxohex-2-enedioic acid, a key intermediate in the microbial degradation of aromatic hydrocarbons. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the discovery of novel enzymatic targets.

Introduction: The Significance of Aromatic Hydrocarbon Degradation

Aromatic hydrocarbons, such as toluene and xylenes, are widespread environmental pollutants originating from industrial activities.[1] The microbial degradation of these compounds is a critical process for environmental remediation and a fascinating area of biochemical research.[1] Bacteria, particularly species of the genus Pseudomonas, have evolved sophisticated enzymatic pathways to utilize these toxic compounds as sources of carbon and energy.[2][3] The meta-cleavage pathway, often encoded on TOL plasmids, represents a central strategy for the catabolism of aromatic molecules.[4][5] This guide focuses on a specific branch of this pathway originating from the degradation of 4-methylcatechol and leading to the formation of central metabolites, with a particular emphasis on the role of 4-Methyl-5-oxohex-2-enedioic acid.

The meta-Cleavage Pathway: From Toluene to Central Metabolism

The degradation of toluene and xylenes in organisms like Pseudomonas putida is initiated by the oxidation of the methyl group or the aromatic ring, leading to the formation of catechols and their methylated derivatives.[6] In the context of this guide, the key entry point into the meta-cleavage pathway is 4-methylcatechol.

The Initial Steps: Ring Cleavage and the Formation of a Key Intermediate

The central event in the meta-cleavage pathway is the enzymatic cleavage of the aromatic ring of 4-methylcatechol. This reaction is catalyzed by catechol 2,3-dioxygenase , an extradiol dioxygenase encoded by the xylE gene on the TOL plasmid.[7][8] This non-heme iron-containing enzyme incorporates both atoms of molecular oxygen into the aromatic ring, resulting in the formation of a yellow-colored product, 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate .[6][9]

Downstream Processing: The Putative Role of 4-Methyl-5-oxohex-2-enedioic acid

The subsequent metabolism of 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate involves a series of enzymatic reactions that ultimately yield pyruvate and acetaldehyde, which can then enter central metabolic pathways.[10] While the exact sequence and intermediates can vary between organisms, the TOL plasmid pathway in Pseudomonas putida provides a well-studied model.

The next proposed step is the hydrolysis of 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate. This reaction is catalyzed by 2-hydroxymuconic semialdehyde hydrolase , encoded by the xylF gene. While not explicitly named for the methylated substrate, hydrolases in these pathways often exhibit broad substrate specificity. This hydrolysis is proposed to yield 4-Methyl-5-oxohex-2-enedioic acid .

From 4-Methyl-5-oxohex-2-enedioic acid, the pathway continues with the action of a hydratase, likely encoded by the xylJ gene, which would add a water molecule across a double bond. This is followed by an aldolase-catalyzed cleavage, mediated by the xylK gene product, to generate pyruvate and a smaller aldehyde. The final steps involve the conversion of the remaining aldehyde to acetaldehyde.

Key Enzymes of the Pathway

The efficient catabolism of 4-methylcatechol relies on the coordinated action of several key enzymes. The properties of these enzymes are summarized below.

| Enzyme | Gene | EC Number | Function |

| Catechol 2,3-dioxygenase | xylE | 1.13.11.2 | Ring cleavage of 4-methylcatechol |

| 2-Hydroxymuconic semialdehyde hydrolase | xylF | 3.7.1.- | Hydrolysis of the ring cleavage product |

| 2-Oxopent-4-enoate hydratase | xylJ | 4.2.1.80 | Hydration of the dienolate intermediate |

| 4-Hydroxy-2-oxovalerate aldolase | xylK | 4.1.3.39 | Aldol cleavage to pyruvate and acetaldehyde |

Experimental Protocols

The study of this metabolic pathway requires robust experimental methodologies for enzyme purification, activity assays, and metabolite analysis.

Protocol 1: Expression and Purification of His-tagged Catechol 2,3-dioxygenase (XylE)

This protocol describes the expression of recombinant His-tagged XylE in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged xylE gene.

-

Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose resin.

Procedure:

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rocking for 1 hour at 4°C.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged XylE with 5 column volumes of Elution Buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: Enzyme Assay for Catechol 2,3-dioxygenase (XylE)

This spectrophotometric assay measures the activity of XylE by monitoring the formation of the yellow ring-cleavage product.[11]

Materials:

-

Purified XylE enzyme.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

-

Substrate solution: 10 mM 4-methylcatechol in Assay Buffer.

Procedure:

-

Set up a 1 mL reaction in a quartz cuvette containing 990 µL of Assay Buffer and 5 µL of the purified XylE enzyme solution.

-

Initiate the reaction by adding 5 µL of the 10 mM 4-methylcatechol substrate solution (final concentration 50 µM).

-

Immediately monitor the increase in absorbance at 382 nm using a spectrophotometer. The molar extinction coefficient for 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate is approximately 28,100 M-1cm-1.[10]

-

Calculate the enzyme activity in units (µmol of product formed per minute) based on the initial rate of absorbance increase.

Protocol 3: HPLC Analysis of Pathway Intermediates

This method allows for the separation and detection of intermediates in the 4-methylcatechol degradation pathway.[2][12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

Procedure:

-

Prepare samples by quenching enzymatic reactions with an equal volume of ice-cold acetonitrile and centrifuging to remove precipitated protein.

-

Inject 20 µL of the supernatant onto the C18 column.

-

Elute the compounds using a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, and 382 nm) to detect the various intermediates.

-

Identify and quantify the peaks by comparing their retention times and UV spectra with those of authentic standards.

Conclusion and Future Directions

The putative metabolic pathway involving 4-Methyl-5-oxohex-2-enedioic acid provides a compelling model for the complete mineralization of toluene and related aromatic compounds. While the initial steps of ring cleavage are well-characterized, the precise enzymatic transformations downstream of 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate require further investigation to definitively confirm the structure of all intermediates. The experimental protocols provided in this guide offer a robust framework for researchers to dissect this pathway, characterize the involved enzymes, and explore their potential for bioremediation and biocatalysis applications. Future work should focus on the heterologous expression and characterization of the downstream enzymes (XylF, XylJ, XylK) and the unambiguous identification of their reaction products through techniques such as mass spectrometry and NMR spectroscopy.

References

I will now compile the complete list of references with clickable URLs. Please note that due to the dynamic nature of the web, some links may become inactive over time.

Sources

- 1. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Induction of ortho- and meta-cleavage pathways in Pseudomonas in biodegradation of high benzoate concentration: MS identification of catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulatory circuits controlling transcription of TOL plasmid operon encoding meta-cleavage pathway for degradation of alkylbenzoates by Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular and functional analysis of the TOL plasmid pWWO from Pseudomonas putida and cloning of genes for the entire regulated aromatic ring meta cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of five genes in the upper-pathway operon of TOL plasmid pWW0 from Pseudomonas putida and identification of the gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. takarabio.com [takarabio.com]

- 12. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Enzymatic Synthesis of 4-Methyl-5-oxohex-2-enedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid, a key intermediate in the microbial degradation of methylated aromatic compounds. We will delve into the underlying biochemical pathways, with a focus on the meta-cleavage of substituted catechols. This document will detail the requisite enzymes, their catalytic mechanisms, and provide validated experimental protocols for the production, purification, and characterization of the target molecule. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this enzymatic synthesis for their specific applications.

Introduction: The Significance of 4-Methyl-5-oxohex-2-enedioic Acid

4-Methyl-5-oxohex-2-enedioic acid is a fascinating molecule that sits at the crossroads of microbial metabolism and synthetic chemistry. While not a household name, this dicarboxylic acid is a critical intermediate in the meta-cleavage pathway, a major route for the bacterial degradation of aromatic compounds such as toluene and cresols.[1][2][3] The study of its synthesis is not merely an academic exercise; understanding and harnessing the enzymes that produce it opens doors to novel bioremediation strategies and the creation of chiral building blocks for the pharmaceutical industry.[4][5] This guide will provide the scientific underpinnings and practical know-how to explore these possibilities.

The Biochemical Blueprint: The meta-Cleavage Pathway

The enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid is a multi-step process that begins with a methylated catechol, such as 3-methylcatechol or 4-methylcatechol. These catechols are themselves products of the initial oxidation of aromatic hydrocarbons like toluene.[6][7] The core of the synthesis is the meta-cleavage pathway, which proceeds through a series of enzymatic reactions to open the aromatic ring and generate aliphatic products that can enter central metabolism.[1][2][8]

Key Enzymatic Steps

The synthesis of 4-Methyl-5-oxohex-2-enedioic acid from 3-methylcatechol involves the sequential action of three key enzymes:

-

Catechol 2,3-dioxygenase (C23O): This extradiol dioxygenase catalyzes the ring-opening of 3-methylcatechol, inserting molecular oxygen to yield 2-hydroxy-6-oxohepta-2,4-dienoic acid.[3][8][9]

-

2-hydroxymuconic semialdehyde dehydrogenase: This enzyme oxidizes the aldehyde group of 2-hydroxy-6-oxohepta-2,4-dienoic acid to a carboxylic acid, forming an unstable intermediate.

-

2-hydroxy-6-oxohepta-2,4-dienoate hydrolase: This hydrolase is crucial for the subsequent C-C bond cleavage, though the exact pathway to 4-Methyl-5-oxohex-2-enedioic acid may involve a series of downstream enzymatic modifications.[10][11] The literature suggests that for substituted catechols, the pathway can be complex, with the potential for different intermediates to form.[4][12]

The overall transformation can be visualized as follows:

Caption: Enzymatic conversion of 3-methylcatechol to 4-Methyl-5-oxohex-2-enedioic acid.

The Molecular Machinery: A Closer Look at the Enzymes

The successful enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid hinges on the selection and utilization of the right enzymes. These biocatalysts are typically sourced from bacteria known for their ability to degrade aromatic compounds, such as species of Pseudomonas and Alcaligenes.[1][8][9]

Enzyme Selection and Characteristics

| Enzyme | EC Number | Source Organism (Example) | Key Characteristics |

| Catechol 2,3-dioxygenase | 1.13.11.2 | Pseudomonas putida | Iron-dependent, catalyzes extradiol cleavage of catechols.[8][9] |

| 2-hydroxymuconic semialdehyde dehydrogenase | 1.2.1.32 | Pseudomonas putida | NAD(P)+ dependent, oxidizes the semialdehyde intermediate.[8] |

| 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase | 3.7.1.- | Alcaligenes eutrophus | Catalyzes the hydrolysis of the dienolate intermediate.[11] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required for the enzymatic synthesis of 4-Methyl-5-oxohex-2-enedioic acid.

Workflow for Enzymatic Synthesis

Sources

- 1. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Induction of ortho- and meta-cleavage pathways in Pseudomonas in biodegradation of high benzoate concentration: MS identification of catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and properties of 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase involved in microbial degradation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-oxohex-2-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

-

IUPAC Name: (E)-4-methyl-5-oxohex-2-enedioic acid[1]

-

Molecular Formula: C₇H₈O₅[3]

-

Molecular Weight: 172.14 g/mol [3]

The structure of 4-Methyl-5-oxohex-2-enedioic acid presents several key features for spectroscopic analysis: two carboxylic acid groups, a ketone, an alkene, and a methyl group. Each of these functional groups will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-5-oxohex-2-enedioic acid, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad singlet | 2H | COOH | The acidic protons of the two carboxylic acid groups are expected to be highly deshielded and will likely appear as a broad singlet. |

| ~6.8 | doublet | 1H | H-3 | This vinyl proton is deshielded by the adjacent carboxylic acid group and the conjugated system. It will be coupled to the H-2 proton. |

| ~6.2 | doublet | 1H | H-2 | This vinyl proton is also deshielded and will be coupled to the H-3 proton. |

| ~4.0 | quartet | 1H | H-4 | This methine proton is adjacent to the ketone and the methyl group, leading to a downfield shift. It will be split into a quartet by the three protons of the methyl group. |

| ~2.2 | singlet | 3H | H-6 (CH₃) | The protons of the methyl group adjacent to the ketone are expected to appear as a singlet in this predicted spectrum, though coupling to H-4 would be expected. |

| ~1.2 | doublet | 3H | C4-CH₃ | The protons of the methyl group at the C4 position will be split into a doublet by the adjacent methine proton (H-4). |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-oxohex-2-enedioic acid in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suppression of the water signal). The choice of solvent is critical as the acidic protons may exchange with D₂O.

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~205 | C-5 (C=O) | The ketone carbonyl carbon is highly deshielded and appears at a very downfield chemical shift. |

| ~170 | C-1 (COOH) | The carboxylic acid carbonyl carbons are also significantly deshielded. |

| ~168 | C-7 (COOH) | The second carboxylic acid carbonyl carbon. |

| ~140 | C-3 | The alkene carbon further from the methyl group. |

| ~130 | C-2 | The alkene carbon closer to the methyl group. |

| ~50 | C-4 | The methine carbon adjacent to the ketone and methyl group. |

| ~28 | C-6 | The methyl carbon of the acetyl group. |

| ~15 | C4-CH₃ | The methyl carbon at the C4 position. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Methyl-5-oxohex-2-enedioic acid is expected to show characteristic absorption bands for the O-H of the carboxylic acids, the C=O of the carboxylic acids and the ketone, and the C=C of the alkene.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 1710 | Strong | C=O stretch (ketone) |

| 1690 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1640 | Medium | C=C stretch (alkene) |

| 1420 | Medium | O-H bend (carboxylic acid) |

| 1250 | Strong | C-O stretch (carboxylic acid) |

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and then subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and gain further structural insights.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 172. This peak, corresponding to the molecular weight of the compound, should be observable.

-

Key Fragmentation Peaks:

-

m/z = 155: Loss of a hydroxyl radical (•OH) from a carboxylic acid group.

-

m/z = 127: Loss of a carboxyl group (•COOH).

-

m/z = 43: A prominent peak corresponding to the acetyl cation (CH₃CO⁺).

-

Experimental Protocol: Acquiring Mass Spectra

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). LC-MS with electrospray ionization (ESI) would be a suitable method for this polar, non-volatile compound.

-

Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, the sample is sprayed into the mass spectrometer, and a high voltage is applied to create charged droplets, from which ions are desolvated.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 4-Methyl-5-oxohex-2-enedioic acid is a process of integrating the data from these different spectroscopic techniques. The following diagram illustrates this workflow.

Sources

- 1. guidechem.com [guidechem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 412324-07-3|4-Methyl-5-oxohex-2-enedioic acid|BLD Pharm [bldpharm.com]

- 4. CAS 17298-80-5: (4Z)-2-oxohex-4-enoic acid | CymitQuimica [cymitquimica.com]

- 5. 5-Methyl-4-oxohex-2-enoic acid | C7H10O3 | CID 73117885 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 4-Methyl-5-oxohex-2-enedioic Acid

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 4-Methyl-5-oxohex-2-enedioic acid, a key metabolic intermediate in the microbial degradation of p-cresol. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and environmental science. The guide details the scientific context of its discovery within the broader framework of aromatic compound metabolism by soil bacteria, provides robust, field-proven protocols for its isolation and purification from bacterial cultures, and offers a detailed analysis of its structural elucidation through modern spectroscopic techniques.

Table of Contents

-

Introduction: The Significance of Microbial Metabolites

-

Discovery of 4-Methyl-5-oxohex-2-enedioic Acid: A Product of the meta-Cleavage Pathway

-

The Microbial Degradation of p-Cresol

-

Enzymatic Formation and the Role of Catechol 2,3-Dioxygenases

-

-

Isolation and Purification: A Protocol for Recovering Acidic Metabolites

-

Cultivation of Pseudomonas sp. on a p-Cresol-Enriched Medium

-

Extraction of Acidic Metabolites from Culture Supernatant

-

Chromatographic Purification

-

-

Structural Elucidation and Characterization

-

Physicochemical Properties

-

Spectroscopic Data Analysis (NMR, MS, IR)

-

-

Potential Applications and Future Research Directions

-

References

Introduction: The Significance of Microbial Metabolites

The metabolic diversity of microorganisms is a vast and largely untapped resource for novel chemical entities. Bacteria and fungi have evolved intricate enzymatic pathways to degrade complex organic molecules, including environmental pollutants and natural products. The intermediates of these pathways, such as 4-Methyl-5-oxohex-2-enedioic acid, are not merely transient chemical species but represent unique molecular scaffolds that can be of significant interest for chemical synthesis and drug discovery. Understanding the discovery and isolation of such metabolites is the first step towards harnessing their potential. This guide focuses on a specific oxoenoic acid, providing a detailed account of its scientific context and the methodologies for its study.

Discovery of 4-Methyl-5-oxohex-2-enedioic Acid: A Product of the meta-Cleavage Pathway

The discovery of 4-Methyl-5-oxohex-2-enedioic acid is intrinsically linked to the study of how soil bacteria, particularly of the genus Pseudomonas, degrade aromatic compounds like cresols. These bacteria utilize such compounds as a sole source of carbon and energy.

The Microbial Degradation of p-Cresol

p-Cresol (4-methylphenol) is a common environmental pollutant originating from industrial processes and the natural breakdown of organic matter. Early research into its biodegradation by Pseudomonas species revealed that the metabolic strategy involves the hydroxylation of the aromatic ring, followed by ring cleavage.[1] Specifically, p-cresol is first converted to 4-methylcatechol. This dihydroxylated intermediate is then primed for the crucial ring-opening step.

Enzymatic Formation and the Role of Catechol 2,3-Dioxygenases

The aromatic ring of 4-methylcatechol is cleaved by an extradiol dioxygenase, typically a catechol 2,3-dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the substrate, breaking the bond between two adjacent carbon atoms to yield a yellow-colored linear product, 2-hydroxy-5-methyl-muconic semialdehyde.

This semialdehyde is then oxidized by an NAD+-dependent dehydrogenase to the corresponding carboxylic acid, which subsequently undergoes further enzymatic transformations. 4-Methyl-5-oxohex-2-enedioic acid emerges as a key intermediate in this downstream processing. The overall pathway, known as the meta-cleavage pathway, is a central route for the catabolism of many aromatic compounds.

Caption: The meta-cleavage pathway for p-cresol degradation in Pseudomonas sp.

Isolation and Purification: A Protocol for Recovering Acidic Metabolites